A Technical Guide to 2-Chloro-3-cyanobenzoic Acid (CAS: 1261499-34-6): A Key Building Block for Pharmaceutical and Chemical Synthesis
A Technical Guide to 2-Chloro-3-cyanobenzoic Acid (CAS: 1261499-34-6): A Key Building Block for Pharmaceutical and Chemical Synthesis
This guide provides an in-depth technical overview of 2-Chloro-3-cyanobenzoic acid, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on its properties, synthetic utility, and handling protocols, grounding all claims in authoritative sources.
Introduction: A Versatile Synthetic Scaffold
2-Chloro-3-cyanobenzoic acid (CAS No. 1261499-34-6) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its strategic arrangement of three distinct functional groups—a carboxylic acid, a chloro substituent, and a cyano (nitrile) group—on a benzene ring makes it a highly versatile scaffold for constructing complex molecules. While not an end-product therapeutic itself, its importance lies in its role as a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[2] The presence of chlorine, in particular, is a common feature in many pharmaceutical agents, contributing to modifications in potency, metabolic stability, and bioavailability.[3] This guide will explore the fundamental characteristics and synthetic potential of this compound.
Physicochemical and Structural Properties
Understanding the core properties of a chemical intermediate is fundamental to its effective application in synthesis. The key data for 2-Chloro-3-cyanobenzoic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1261499-34-6 | |
| Molecular Formula | C₈H₄ClNO₂ | |
| Molecular Weight | 181.58 g/mol | [1] |
| Appearance | Light brown to gray solid | [4] |
| Boiling Point | 354.8 ± 27.0 °C (Predicted) | [4] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 2.29 ± 0.25 (Predicted) | [4] |
| SMILES | N#CC1=CC=CC(C(=O)O)=C1Cl | [1] |
| Storage | Sealed in a dry place at room temperature. | [1][4][5] |
While experimental spectral data such as NMR or HPLC are not publicly cataloged, they are typically available from suppliers upon request for specific batches.[5]
Synthetic Utility and Reaction Potential
The synthetic value of 2-Chloro-3-cyanobenzoic acid stems from the differential reactivity of its three functional groups. This allows for sequential, controlled modifications, making it an ideal starting material for multi-step syntheses.
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Carboxylic Acid Group: This is the most facile handle for derivatization. It readily participates in standard reactions such as esterification, acid chloride formation, and, most importantly, amide bond formation. Coupling with various amines via peptide coupling reagents is a primary strategy for extending the molecular framework, a cornerstone of medicinal chemistry.
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Aryl Chloride: The chloro group is a versatile site for carbon-carbon and carbon-heteroatom bond formation. It is amenable to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or amino substituents. Enamine classifies it as an aryl halide amenable to aromatic nucleophilic substitution, further expanding its synthetic possibilities.[1]
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Cyano (Nitrile) Group: The nitrile group is a stable but synthetically flexible moiety. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocyclic rings like tetrazoles, which are common bioisosteres for carboxylic acids in drug design.
The following workflow illustrates the compound's role as a versatile scaffold in a hypothetical synthetic route to a complex, drug-like molecule.
Caption: Synthetic versatility of 2-Chloro-3-cyanobenzoic acid.
Applications in Drug Discovery
This compound is identified as a key intermediate for synthesizing pharmaceuticals.[2] While specific drugs derived directly from this starting material are not detailed in publicly available literature, its structural motifs are present in various classes of bioactive molecules.
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Precursor for Heterocyclic Systems: Substituted anthranilic acids (the 2-amino analogs) are classic precursors for quinazolines and quinazolinones, a class of compounds with broad pharmacological activities, including anticancer and anti-inflammatory properties.[6] The cyano and chloro groups on this molecule can be chemically transformed into the requisite functionalities for such syntheses.
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Cardiovascular and Neurological Drug Scaffolds: The parent structure, 3-cyanobenzoic acid, is an important intermediate for cardiovascular drugs, analgesics, and agents regulating the nervous system.[7] The addition of a chloro group in the 2-position provides an additional vector for modifying the steric and electronic properties of the molecule, enabling chemists to fine-tune activity and selectivity for specific biological targets.
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Antithrombotic Agents: Patents related to cyanobenzoic acid derivatives describe their use as intermediates for producing antithrombotic compounds, which are critical for treating conditions like atherosclerosis, myocardial infarction, and stroke.[8]
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 2-Chloro-3-cyanobenzoic acid is not widely available. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds such as other chloro- and cyano-substituted benzoic acids.[9][10][11]
Inferred Hazard Profile: Based on analogs, this compound should be treated as:
Recommended Laboratory Handling Protocol:
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Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]
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Personal Protective Equipment (PPE):
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Handling Practices:
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First Aid Measures (General Guidance):
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
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Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials.[4][5]
Conclusion
2-Chloro-3-cyanobenzoic acid is a specialized, high-value chemical intermediate. Its trifunctional nature provides medicinal and synthetic chemists with a powerful and flexible platform for building molecular complexity. While detailed reaction protocols and direct therapeutic applications are proprietary or yet to be widely published, its potential, inferred from the utility of related compounds, positions it as a significant building block for the next generation of pharmaceuticals and advanced materials. Prudent handling, based on the safety profiles of analogous structures, is essential for its safe and effective use in a research and development setting.
References
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2-Chloro-5-cyanobenzoic acid | C8H4ClNO2 | CID 14203095. PubChem. [Link]
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Safety Data Sheet - 2-Cyanobenzoic acid. Angene Chemical. [Link]
- WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
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2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. PubChem. [Link]
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4-Chloro-3-cyanobenzoic acid | C8H4ClNO2 | CID 22644612. PubChem. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
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